

# Spectroscopic Profile of 4-Hydroxyacetophenone Oxime: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount for identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxyacetophenone oxime**, a compound of interest in various chemical and pharmaceutical research domains.

## Introduction

**4-Hydroxyacetophenone oxime** ( $C_8H_9NO_2$ ) is a derivative of 4-hydroxyacetophenone and holds significance as a synthetic intermediate and a subject of study in its own right.<sup>[1]</sup> Its chemical structure, featuring a hydroxyl group, an aromatic ring, and an oxime functional group, gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its spectral data and the methodologies for their acquisition, offering a valuable resource for laboratory and research applications. The molecular weight of **4-Hydroxyacetophenone oxime** is 151.16 g/mol, with an exact mass of 151.063328530 Da.<sup>[2]</sup>

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Hydroxyacetophenone oxime**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR (Proton NMR)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment          |
|---------------------------------|--------------|-------------|---------------------|
| ~11.1                           | Singlet      | 1H          | N-OH                |
| ~9.6                            | Singlet      | 1H          | Ar-OH               |
| ~7.5                            | Doublet      | 2H          | Ar-H (ortho to C=N) |
| ~6.8                            | Doublet      | 2H          | Ar-H (meta to C=N)  |
| ~2.2                            | Singlet      | 3H          | CH <sub>3</sub>     |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is interpreted from a publicly available spectrum.[\[3\]](#)

### $^{13}\text{C}$ NMR (Carbon-13 NMR)

Detailed experimental  $^{13}\text{C}$  NMR data for **4-Hydroxyacetophenone oxime** is not readily available in the public domain. However, based on the structure and known chemical shifts for similar compounds, the following are predicted assignments.

| Chemical Shift ( $\delta$ ) ppm | Assignment                   |
|---------------------------------|------------------------------|
| ~155-160                        | C-OH (Aromatic)              |
| ~150-155                        | C=N                          |
| ~128-132                        | C-H (Aromatic, ortho to C=N) |
| ~125-128                        | C (Aromatic, ipso to C=N)    |
| ~115-120                        | C-H (Aromatic, meta to C=N)  |
| ~10-15                          | CH <sub>3</sub>              |

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Hydroxyacetophenone oxime** is characterized by the following key absorption bands.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment      |
|--------------------------------|----------------------------------|
| ~3200-3600 (broad)             | O-H stretch (phenolic and oxime) |
| ~3000-3100                     | C-H stretch (aromatic)           |
| ~2850-3000                     | C-H stretch (aliphatic)          |
| ~1600-1650                     | C=N stretch (oxime)              |
| ~1500-1600                     | C=C stretch (aromatic ring)      |
| ~1200-1300                     | C-O stretch (phenol)             |
| ~930-960                       | N-O stretch (oxime)              |

## Mass Spectrometry (MS)

| m/z | Assignment                                     |
|-----|------------------------------------------------|
| 151 | [M] <sup>+</sup> (Molecular Ion)               |
| 136 | [M-CH <sub>3</sub> ] <sup>+</sup>              |
| 134 | [M-OH] <sup>+</sup>                            |
| 119 | [M-CH <sub>3</sub> -OH] <sup>+</sup>           |
| 93  | [C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup> |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>  |

## Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

## Synthesis of 4-Hydroxyacetophenone Oxime

A common method for the synthesis of **4-Hydroxyacetophenone oxime** involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base.[4] The product can then be purified by recrystallization.

## NMR Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ) or deuterated chloroform ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) added as an internal standard ( $\delta = 0.00$  ppm).

## Infrared (IR) Spectroscopy

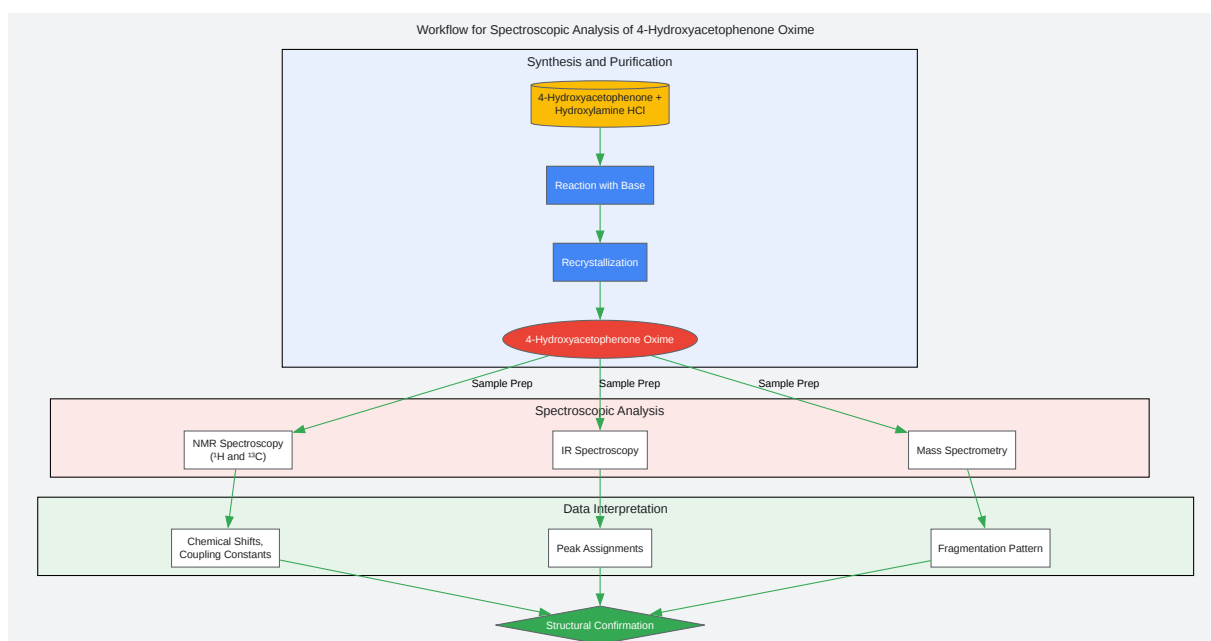
FT-IR spectra are generally recorded using a Fourier Transform Infrared spectrophotometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

## Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS), and bombarded with electrons to induce ionization and fragmentation.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **4-Hydroxyacetophenone oxime**.



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Caption: A flowchart illustrating the synthesis, purification, and subsequent spectroscopic analysis of **4-Hydroxyacetophenone oxime**.

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## References

- 1. Piceol - Wikipedia [en.wikipedia.org]
- 2. 4'-Hydroxyacetophenone Oxime | C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub> | CID 96522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved Interpret the <sup>1</sup>H NMR spectra of p-hydroxyacetophenone | Chegg.com [chegg.com]
- 4. sciforum.net [sciforum.net]
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